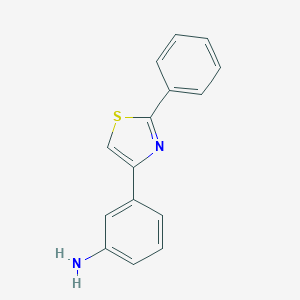

3-(2-Fenil-tiazol-4-il)-fenilamina

Descripción general

Descripción

“3-(2-Phenyl-thiazol-4-yl)-phenylamine” is a compound that has been studied for its potential biological activities . It is a derivative of pyridopyrimidine and thiazole, both of which have a variety of chemical and biological significances . Thiazole-containing compounds have been reported to have a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Different acyl chlorides are reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic . The aminothiazole derivative is prepared via a multistep procedure and incorporated into the benzoxazinones .Aplicaciones Científicas De Investigación

Evaluación Citotoxica

El compuesto se ha utilizado en la síntesis de híbridos de piridopirimidinona-tiazol, que han mostrado efectos citotóxicos valiosos . En un estudio, diferentes cloruros de acilo se hicieron reaccionar con ácido nicotínico-2-amino seguido de anhídrido acético para dar las piridobenzoxazinonas correspondientes . El derivado de aminotiazol también se preparó a través de un procedimiento de varios pasos y se incorporó a las benzoxazinonas para proporcionar la piridopirimidinona objetivo . La actividad citotóxica de los compuestos finales se determinó frente a las líneas celulares MCF-7 y HeLa utilizando el ensayo MTT .

Significancia Biológica

Se ha informado que los compuestos que contienen tiazol, como “3-(2-Fenil-tiazol-4-il)-fenilamina”, tienen una amplia gama de actividades biológicas . La piridopirimidina y sus derivados, que se pueden sintetizar utilizando este compuesto, tienen una variedad de significancias químicas y biológicas .

Actividad Antioxidante

Los tiazoles 2,4-disustituidos, que se pueden sintetizar utilizando “this compound”, han mostrado una potente actividad de eliminación de radicales DPPH . Esto sugiere que el compuesto podría utilizarse en el desarrollo de fármacos antioxidantes .

Actividad Antibacteriana

Se ha informado que los derivados del tiazol tienen una variedad de actividades biológicas, como la antibacteriana . Por lo tanto, “this compound” podría utilizarse potencialmente en la síntesis de fármacos antibacterianos

Direcciones Futuras

The results of the studies on “3-(2-Phenyl-thiazol-4-yl)-phenylamine” are valuable in terms of the synthesis of hybrid molecules and cytotoxic evaluations . These results can be useful for future investigations about the design of novel pyridopyrimidinone-thiazole hybrids possessing better cytotoxic activities .

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The orientation of the thiazole ring towards the target site can be nitrogen-oriented, sulfur-oriented, or parallel-oriented .

Biochemical Pathways

Thiazole derivatives are known to influence several life-essential pathways .

Pharmacokinetics

Thiazole derivatives have been reported to exhibit variable metabolic stability, which can be improved by modifying certain functional groups .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Action Environment

The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, and water solubility, suggest that they may be influenced by environmental conditions .

Propiedades

IUPAC Name |

3-(2-phenyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)14-10-18-15(17-14)11-5-2-1-3-6-11/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUPEYOWOHWJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353295 | |

| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134812-32-1 | |

| Record name | 3-(2-Phenyl-4-thiazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134812-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134812-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)